3-(Diphenylphosphino)-1-propylamine

Catalog No.
S707149
CAS No.
16605-03-1
M.F
C15H18NP
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diphenylphosphino)-1-propylamine

CAS Number

16605-03-1

Product Name

3-(Diphenylphosphino)-1-propylamine

IUPAC Name

3-diphenylphosphanylpropan-1-amine

Molecular Formula

C15H18NP

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2

InChI Key

DQZWMOWSTWWMPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2

Ligand in Metal-Catalyzed Cross-Coupling Reactions:

-(Diphenylphosphino)-1-propylamine (also known as (3-Aminopropyl)diphenylphosphine) serves as a versatile ligand in various metal-catalyzed cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic synthesis. Its popularity arises from its:

  • Chelating ability: The molecule possesses both a phosphine (PPh2) and an amine (NH2) functional group, enabling it to chelate to a metal center, forming a stable and well-defined catalyst. This chelation enhances the catalyst's activity and selectivity compared to non-chelating ligands.
  • Tunability: By modifying the substituents on the phenyl rings, the electronic and steric properties of the ligand can be adjusted, allowing for fine-tuning of the catalyst's reactivity towards specific substrates.

This ligand finds application in a wide range of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and amine/amide nucleophiles.
  • Suzuki-Miyaura Coupling: Coupling of aryl/vinyl boronic acids with various electrophiles.
  • Stille Coupling: Formation of carbon-carbon bonds between organotin reagents and various electrophiles.
  • Sonogashira Coupling: Coupling of terminal alkynes with aryl/vinyl halides to form alkynes.
  • Negishi Coupling: Coupling of organozinc reagents with various electrophiles.
  • Heck Coupling: Formation of carbon-carbon bonds between alkenes and aryl/vinyl halides.
  • Hiyama Coupling: Coupling of organosilanes with various electrophiles.

The successful application of 3-(Diphenylphosphino)-1-propylamine in these reactions highlights its significance in facilitating diverse C-C bond formation strategies, ultimately contributing to the synthesis of complex organic molecules.

Potential in Medicinal Chemistry:

Recent research explores the potential of 3-(Diphenylphosphino)-1-propylamine and its derivatives as ligands for developing metal complexes with interesting biological activities. Studies suggest their potential as:

  • Antimicrobial agents: Certain metal complexes containing this ligand exhibit promising antimicrobial activity against various bacterial and fungal strains.
  • Antitumor agents: Metal complexes with this ligand demonstrate potential antitumor activity, warranting further investigation for their therapeutic potential.

3-(Diphenylphosphino)-1-propylamine is an organophosphorus compound with the molecular formula C₁₅H₁₈NP. This compound features a diphenylphosphino group attached to a propylamine backbone, making it a versatile ligand in coordination chemistry. Its structure includes a phosphorus atom bonded to two phenyl groups and an amine group, which contributes to its unique chemical properties and reactivity.

The reactivity of 3-(Diphenylphosphino)-1-propylamine is primarily characterized by its ability to coordinate with various metal ions, forming stable complexes. It can participate in:

  • Ligand Exchange Reactions: The compound can replace other ligands in metal complexes due to its strong donor properties.
  • Redox Reactions: It can undergo oxidation or reduction processes, particularly when coordinated with transition metals.
  • Catalytic Reactions: As a ligand, it plays a role in catalyzing various organic transformations, including cross-coupling reactions.

Research indicates that 3-(Diphenylphosphino)-1-propylamine exhibits biological activity, particularly in inhibiting biofilm formation by certain bacterial strains. This property makes it a candidate for further exploration in antimicrobial applications, especially in combating infections caused by biofilm-forming bacteria .

Several methods have been developed for synthesizing 3-(Diphenylphosphino)-1-propylamine:

  • Phosphination of Propylamine: This method involves the reaction of diphenylphosphine with propylamine under controlled conditions, allowing for the formation of the desired product.
  • Reduction of Phosphine Oxides: Starting from phosphine oxides, reduction reactions can yield the amine compound.
  • Coupling Reactions: Utilizing coupling agents and reagents to link diphenylphosphine with propylamine can also be an effective synthetic route.

3-(Diphenylphosphino)-1-propylamine finds applications in various fields:

  • Coordination Chemistry: It is extensively used as a ligand in the synthesis of metal complexes for catalysis.
  • Pharmaceutical Chemistry: Its biological properties make it a candidate for drug development, particularly in targeting bacterial infections.
  • Material Science: The compound can be employed in the development of new materials with specific electronic or optical properties.

Studies on the interactions of 3-(Diphenylphosphino)-1-propylamine with metal ions have shown that it forms stable complexes, enhancing the reactivity and selectivity of catalytic processes. The compound's ability to stabilize various oxidation states of metals makes it valuable in coordination chemistry and catalysis .

Several compounds share structural similarities with 3-(Diphenylphosphino)-1-propylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(diphenylphosphino)propaneDiphosphineContains two diphenylphosphino groups; more sterically bulky.
DiphenylphosphineMonophosphineSimpler structure; lacks the amine functionality.
TriphenylphosphineMonophosphineHighly stable; used extensively in organic synthesis but lacks amino functionality.

Uniqueness of 3-(Diphenylphosphino)-1-propylamine

What sets 3-(Diphenylphosphino)-1-propylamine apart from these similar compounds is its combination of both phosphine and amine functionalities, allowing for diverse reactivity patterns and applications in both coordination chemistry and biological contexts. Its ability to inhibit biofilm formation further distinguishes it from other phosphines that do not exhibit such biological activity.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16605-03-1

Wikipedia

3-(Diphenylphosphino)-1-propylamine

Dates

Modify: 2023-08-15

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